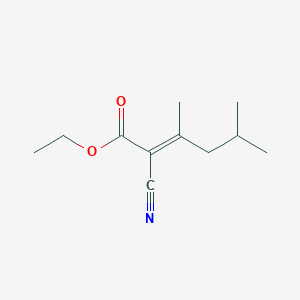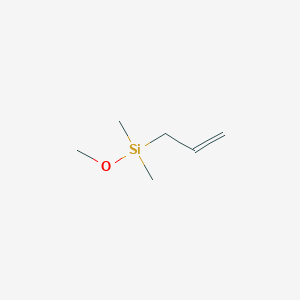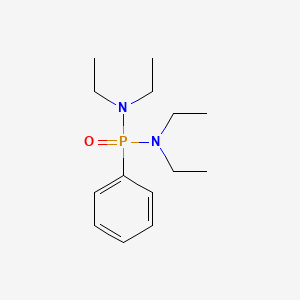
Ethyl 2-cyano-3,5-dimethyl-2-hexenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is an organic compound with a complex structure that includes a cyano group, a double bond, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the cyanoacetate on the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkoxides or amines can be used to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the double bond more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hexenoate: Similar structure but lacks the cyano group.
Ethyl 3-hexenoate: Similar structure but with the double bond in a different position.
Ethyl 2-cyano-3-hexenoate: Similar structure but without the methyl groups.
Eigenschaften
CAS-Nummer |
53276-28-1 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+ |
InChI-Schlüssel |
NHEROOPJNHZIMY-MDZDMXLPSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(\C)/CC(C)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=C(C)CC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)


![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)

![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)



![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

